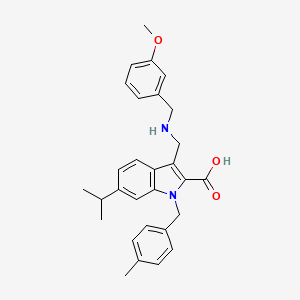
Antitumor agent-54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-54, also known as Compound C11, is a 14-3-3η protein inhibitor with a dissociation constant (KD) of 35 μM. This compound has shown significant potential in inhibiting several typical human hepatocellular carcinoma cell lines. It blocks the cell cycle in the G1-S phase and induces apoptosis, demonstrating good metabolic stability .
Preparation Methods
The synthesis of antitumor agent-54 involves multiple steps, including the design and synthesis of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group. These derivatives are evaluated for antiproliferative activity against various human cancer cell lines using methyl thiazolyl tetrazolium (MTT) assay . The synthetic route typically involves:
Step 1: Preparation of the core pyrimidine structure.
Step 2: Introduction of the methyl phenyl sulfone group.
Step 3: Evaluation of antiproliferative activity.
Industrial production methods focus on optimizing these steps to ensure high yield and purity while maintaining environmental responsibility. For example, greener synthesis methods using recyclable water and minimal use of organic solvents have been developed .
Chemical Reactions Analysis
Antitumor agent-54 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various derivatives of the core pyrimidine structure .
Scientific Research Applications
Antitumor agent-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrimidine derivatives.
Biology: Investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
The mechanism of action of antitumor agent-54 involves the inhibition of the 14-3-3η protein, which plays a crucial role in cell cycle regulation. By blocking this protein, this compound induces cell cycle arrest in the G1-S phase and promotes apoptosis. This compound targets specific molecular pathways involved in cell proliferation and survival, making it an effective antitumor agent .
Comparison with Similar Compounds
Antitumor agent-54 can be compared with other similar compounds, such as:
Venetoclax: Blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Platinum-containing compounds: Such as cisplatin, which induce DNA damage and apoptosis.
Noscapine and Cotarnine derivatives: Target tubulin and disrupt microtubule dynamics .
This compound is unique due to its specific inhibition of the 14-3-3η protein and its ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. This specificity and metabolic stability make it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C29H32N2O3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-[[(3-methoxyphenyl)methylamino]methyl]-1-[(4-methylphenyl)methyl]-6-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O3/c1-19(2)23-12-13-25-26(17-30-16-22-6-5-7-24(14-22)34-4)28(29(32)33)31(27(25)15-23)18-21-10-8-20(3)9-11-21/h5-15,19,30H,16-18H2,1-4H3,(H,32,33) |
InChI Key |
OODFEAMHDLUOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(C)C)C(=C2C(=O)O)CNCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


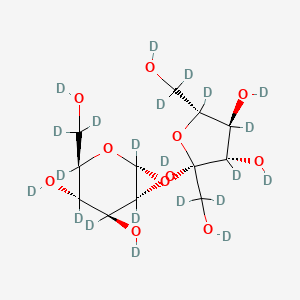

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
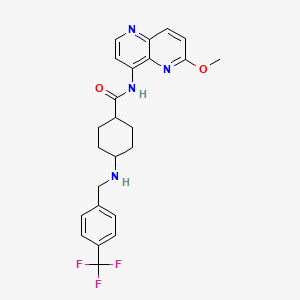
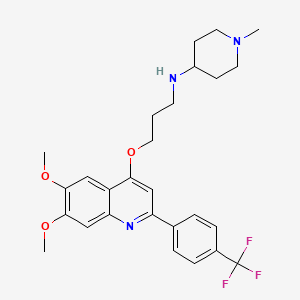
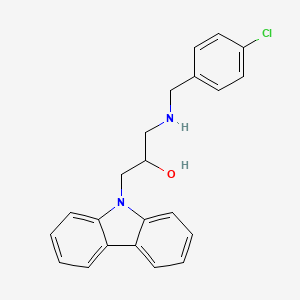

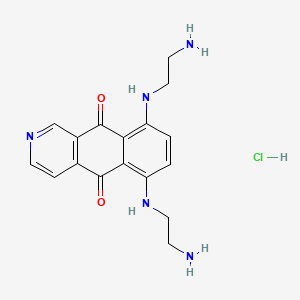
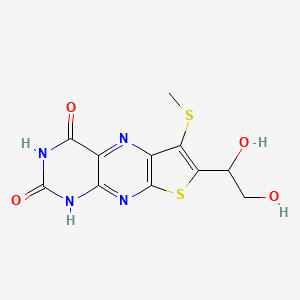

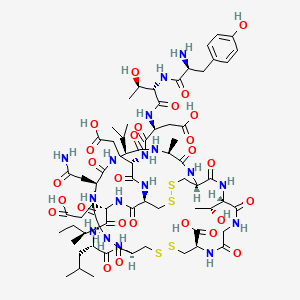
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)

